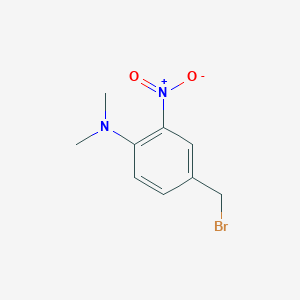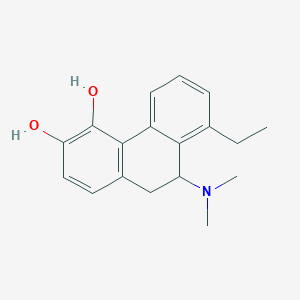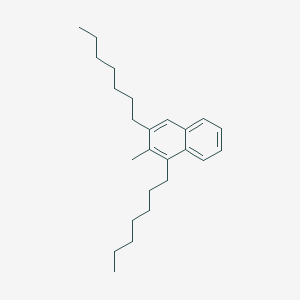
2-Azido-3-(5-nitrofuran-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-3-(5-nitrofuran-2-yl)prop-2-enenitrile is a synthetic organic compound characterized by the presence of an azido group, a nitrofuran moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-3-(5-nitrofuran-2-yl)prop-2-enenitrile typically involves the following steps:
Starting Material: The synthesis begins with 5-nitrofuran-2-carbaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form 3-(5-nitrofuran-2-yl)prop-2-enenitrile.
Azidation: The intermediate is then treated with sodium azide in the presence of a suitable solvent like dimethylformamide to introduce the azido group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Azido-3-(5-nitrofuran-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.
Oxidation: The furan ring can be oxidized under specific conditions to form furanones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: 2-Amino-3-(5-nitrofuran-2-yl)prop-2-enenitrile.
Substitution: 1,2,3-Triazole derivatives.
Oxidation: Furanone derivatives.
Scientific Research Applications
2-Azido-3-(5-nitrofuran-2-yl)prop-2-enenitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to the presence of the nitrofuran moiety, which is known for its antibacterial properties.
Materials Science: The azido group allows for the compound to be used in click chemistry, facilitating the synthesis of complex molecular architectures and functional materials.
Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-Azido-3-(5-nitrofuran-2-yl)prop-2-enenitrile involves:
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: An antibiotic with a similar nitrofuran structure used to treat urinary tract infections.
Furazolidone: Another nitrofuran antibiotic used to treat bacterial and protozoal infections.
Nifuroxazide: A nitrofuran derivative used as an intestinal antiseptic.
Uniqueness
2-Azido-3-(5-nitrofuran-2-yl)prop-2-enenitrile is unique due to the presence of the azido group, which allows for versatile chemical modifications through click chemistry. This makes it a valuable compound for creating complex molecular structures and studying biological interactions .
Properties
CAS No. |
108286-37-9 |
|---|---|
Molecular Formula |
C7H3N5O3 |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
2-azido-3-(5-nitrofuran-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C7H3N5O3/c8-4-5(10-11-9)3-6-1-2-7(15-6)12(13)14/h1-3H |
InChI Key |
RAUCCBZEADQXNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=C(C#N)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


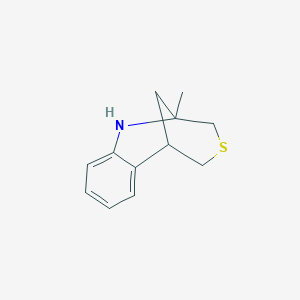
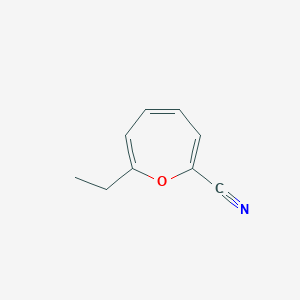
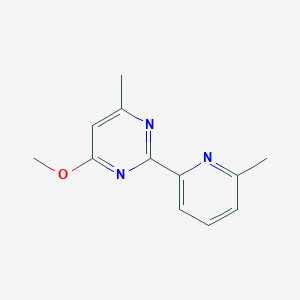
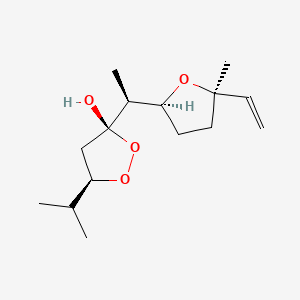

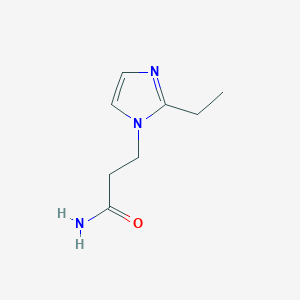
![N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B14321020.png)
![[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14321031.png)
